![molecular formula C26H22O3 B040787 2-[2-phenyl-2-(4-propan-2-ylphenyl)acetyl]indene-1,3-dione CAS No. 122916-79-4](/img/structure/B40787.png)
2-[2-phenyl-2-(4-propan-2-ylphenyl)acetyl]indene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione is a complex organic compound known for its unique structure and potential applications in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be optimized for large-scale production by adjusting reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学的研究の応用
2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Similar compounds to 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione include other indene derivatives and phenylacetyl compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity .
Uniqueness
What sets 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione apart is its unique combination of phenyl and indene groups, which may confer distinct chemical and biological properties.
特性
CAS番号 |
122916-79-4 |
|---|---|
分子式 |
C26H22O3 |
分子量 |
382.4 g/mol |
IUPAC名 |
2-[2-phenyl-2-(4-propan-2-ylphenyl)acetyl]indene-1,3-dione |
InChI |
InChI=1S/C26H22O3/c1-16(2)17-12-14-19(15-13-17)22(18-8-4-3-5-9-18)26(29)23-24(27)20-10-6-7-11-21(20)25(23)28/h3-16,22-23H,1-2H3 |
InChIキー |
LTOWHDDMSDCWDE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O |
同義語 |
2-[(4-(1-Methylethyl)phenyl)-phenyl-acetyl]-1H-indan-1,3-dion |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2R)-6-(1-aminocyclopropyl)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-6-oxo-2-phenylhexanoate](/img/structure/B40706.png)
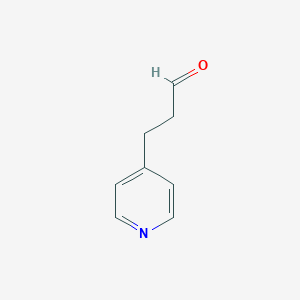
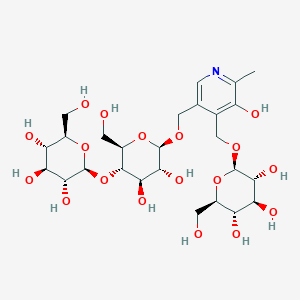
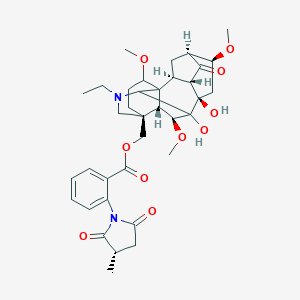
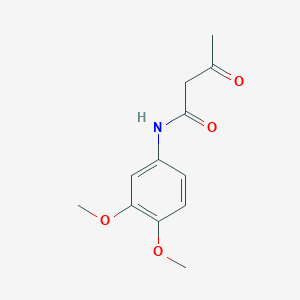
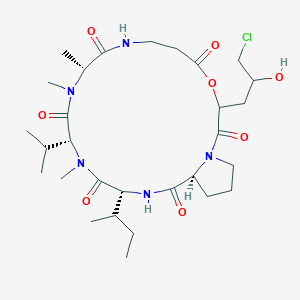
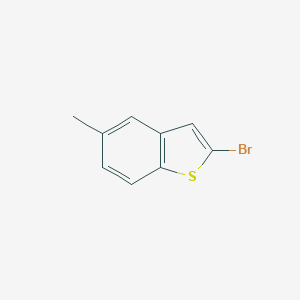
![3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B40717.png)
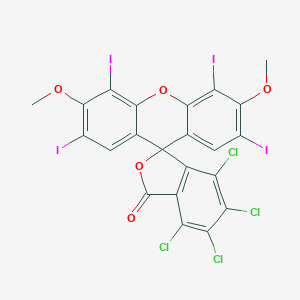
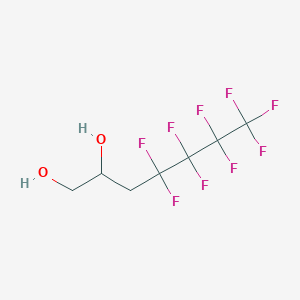
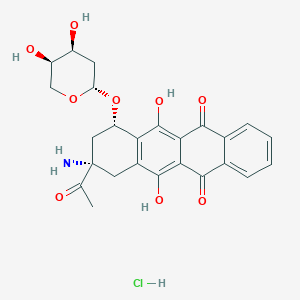
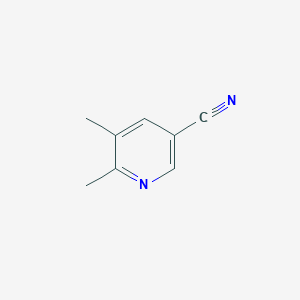
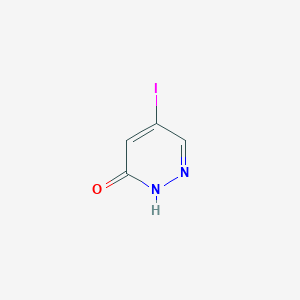
![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)
